molecular formula (C2H4O)nC14H30OS B1164941 POE (15) tallow amine CAS No. 61791-26-2

POE (15) tallow amine

Cat. No.: B1164941
CAS No.: 61791-26-2
InChI Key:
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Description

POE (15) tallow amine, also known as polyoxyethylene tallowamine, refers to a range of non-ionic surfactants derived from animal fats (tallow). They are a class of polyethoxylated amines (POEAs) . It is used primarily as emulsifiers and wetting agents for agrochemical formulations .


Synthesis Analysis

The synthesis of this compound involves hydrolyzing animal fat to give a mixture of free fatty acids. These are then converted to fatty amines via the nitrile process before being ethoxylated with ethylene oxide, making them water-soluble and amphiphilic .


Chemical Reactions Analysis

This compound is used primarily as an emulsifier and wetting agent in agrochemical formulations, such as pesticides and herbicides . It helps in the effective uptake of water-soluble glyphosate across plant cuticles, which are hydrophobic .


Physical and Chemical Properties Analysis

This compound has a boiling point of 94°C, a density at 25°C of 1.02 g/ml, and a flash point of >94°C. It is a liquid at 25°C with a freeze point of -2°C. It has an HLB of 14, 15 moles of EO, a pH of 9.7 (5% in 1 1 IPA/H2O), a pour point of -2°C, a specific gravity at 25°C of 1.02, a surface tension of 41.3 mN/m, and a viscosity at 25°C of 180 cps .

Scientific Research Applications

Environmental Impact and Adsorption Characteristics

POEA's environmental impact has been a significant area of study, especially its adsorption characteristics and persistence in agricultural soils. Tush and Meyer (2016) explored POEA's soil adsorption characteristics, degradation profile, and its presence in agricultural fields across several states in the USA. They found that POEA adsorbs strongly to soils, potentially stronger than glyphosate, and persists in agricultural soils into the following growing season. This persistence poses concerns about the transport of POEA from application sites into the environment, highlighting the need for strategies to mitigate its environmental impact Tush & Meyer, 2016.

Analytical Methods for Detection

The development of robust analytical methods to quantify POEA in environmental samples is crucial for monitoring its environmental presence. Ross and Liao (2015) introduced a rapid method for determining POEA surfactants in water and sediment, achieving limits of quantification relevant for assessing biological effects. This method provides a foundation for environmental monitoring and risk assessment of POEA contamination Ross & Liao, 2015.

Toxicological Evaluations

Investigations into the toxicological effects of POEA have been comprehensive, encompassing various ecological receptors. Mesnage et al. (2021) focused on the cytotoxicity mechanisms of glyphosate formulations containing POEA, using the human epithelial cell line Caco-2 as a model. Their findings suggest that formulations with POEA might be more cytotoxic than glyphosate alone, emphasizing the importance of evaluating the combined effects of herbicide ingredients Mesnage et al., 2021.

Biodegradation and Environmental Fate

The biodegradation potential of POEA and its environmental fate are critical areas of research. Nguyen et al. (2021) identified a novel strain of Kosakonia oryzae capable of degrading POEA, offering insights into bioremediation strategies for POEA-contaminated environments. This study represents a step forward in understanding how microbial processes can mitigate the environmental impact of surfactants used in herbicide formulations Nguyen et al., 2021.

Mechanism of Action

POE (15) tallow amine improves the plant coverage and penetration of glyphosate through surface tissues . It is added to glyphosate to allow effective uptake of water-soluble glyphosate across plant cuticles, which are hydrophobic, and reduces the amount of glyphosate washed off plants by rain .

Safety and Hazards

POE (15) tallow amine is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of POE (15) tallow amine can be achieved through a two-step process. The first step involves the reaction of tallow amine with ethylene oxide to form a polyoxyethylene tallow amine intermediate. The second step involves the reaction of the intermediate with 15 moles of ethylene oxide to form POE (15) tallow amine.", "Starting Materials": [ "Tallow amine", "Ethylene oxide" ], "Reaction": [ "Step 1: Tallow amine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of around 100-120°C and a pressure of 1-2 atm. The reaction time is typically around 4-6 hours. The product obtained is a polyoxyethylene tallow amine intermediate.", "Step 2: The polyoxyethylene tallow amine intermediate obtained in step 1 is then reacted with 15 moles of ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of around 100-120°C and a pressure of 1-2 atm. The reaction time is typically around 4-6 hours. The product obtained is POE (15) tallow amine." ] }

CAS No.

61791-26-2

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen T, 25

Origin of Product

United States
Customer
Q & A

Q1: What is the main toxicological concern regarding POE (15) tallow amine in the herbicide RangerPro?

A: Research indicates that RangerPro, a widely used glyphosate-based herbicide, contains this compound. This is significant because this compound exhibits higher cytotoxicity compared to glyphosate alone. The study demonstrated that RangerPro was more cytotoxic to human intestinal epithelial cells (Caco-2) than glyphosate, suggesting the enhanced toxicity could be attributed to the presence of this compound. [] This highlights potential health risks associated with exposure to this specific formulation of glyphosate.

Q2: How does the cytotoxicity of this compound compare to glyphosate in the context of the study?

A: The study used the Caco-2 cell line as a model for human intestinal epithelial cells. They found the lethal concentration 50 (LC50) – the concentration at which 50% of the cells die – was significantly lower for this compound (5.7 μg/ml) compared to glyphosate (17200 μg/ml). RangerPro, which contains this compound, had an LC50 of 125 μg/ml, highlighting its increased toxicity compared to glyphosate alone. [] This emphasizes that the co-formulants in herbicide formulations, like this compound, can significantly contribute to the overall toxicity of the product.

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